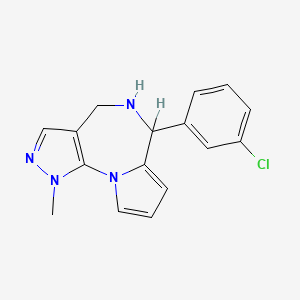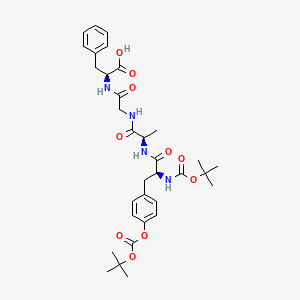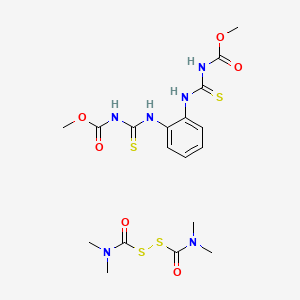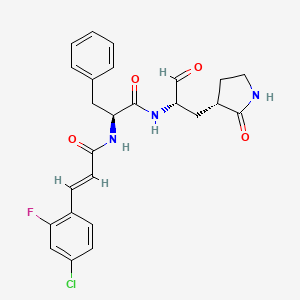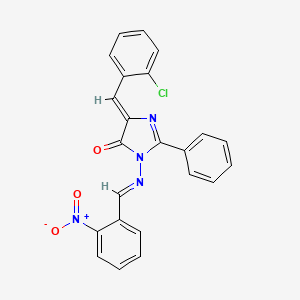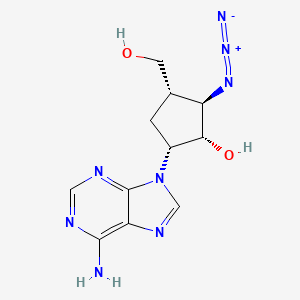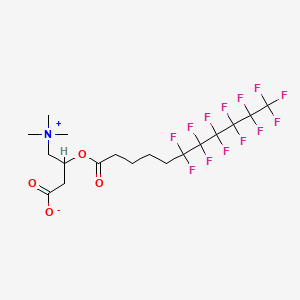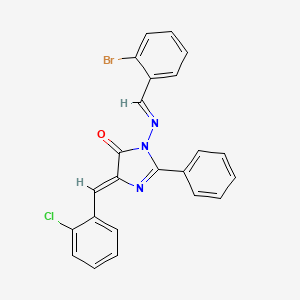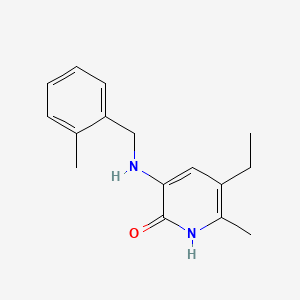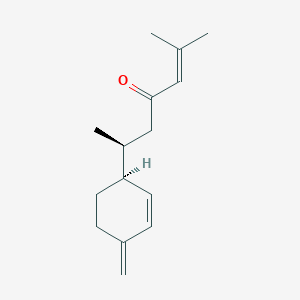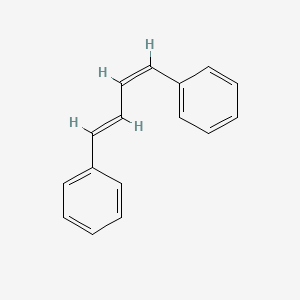
1,4-Diphenylbutadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,3Z)-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique stereochemistry, where the phenyl groups are positioned in a specific geometric arrangement around the double bonds. This compound is a type of conjugated diene, which means it has alternating double and single bonds that allow for delocalization of electrons, contributing to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E,3Z)-1,4-Diphenyl-1,3-butadiene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of (1E,3Z)-1,4-Diphenyl-1,3-butadiene may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of phenyl-substituted intermediates under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (1E,3Z)-1,4-Diphenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents such as bromine or nitric acid introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1E,3Z)-1,4-Diphenyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its conjugated structure.
Wirkmechanismus
The mechanism by which (1E,3Z)-1,4-Diphenyl-1,3-butadiene exerts its effects involves the interaction of its conjugated system with various molecular targets. The delocalized electrons in the conjugated diene can participate in electron transfer processes, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Another isomer with different geometric configuration.
(1Z,3Z)-1,4-Diphenyl-1,3-butadiene: An isomer with both double bonds in the Z configuration.
1,4-Diphenyl-1,3-butadiene: Without specific stereochemistry, representing a mixture of isomers.
Uniqueness: (1E,3Z)-1,4-Diphenyl-1,3-butadiene is unique due to its specific E,Z configuration, which influences its physical and chemical properties. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.
Eigenschaften
CAS-Nummer |
5808-05-9 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
InChI-Schlüssel |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Physikalische Beschreibung |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
Dampfdruck |
0.000354 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


